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Compound of Interest

Compound Name: p-Coumaraldehyde

Cat. No.: B1217632 Get Quote

An In-depth Technical Guide to the Physical Characteristics of p-Coumaraldehyde

For researchers, scientists, and drug development professionals, a thorough understanding of

the fundamental physical and chemical properties of a compound is paramount for its

application in further research and development. This guide provides a detailed overview of the

physical characteristics of p-Coumaraldehyde, a naturally occurring phenolic compound.

Introduction to p-Coumaraldehyde
p-Coumaraldehyde, systematically named (E)-3-(4-hydroxyphenyl)prop-2-enal, is an organic

compound with the molecular formula C9H8O2.[1][2][3][4][5] It belongs to the cinnamaldehyde

family and is characterized by a benzene ring substituted with a hydroxyl group and an acrylic

aldehyde group.[1] This compound is a key intermediate in the phenylpropanoid pathway in

plants, playing a role in the biosynthesis of lignin and other important secondary metabolites.[1]

Physicochemical Properties
The quantitative physical and chemical data for p-Coumaraldehyde are summarized in the

table below. It is important to note that while some properties have been experimentally

determined, others are predicted based on computational models.
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Property Value Source(s)

Molecular Formula C9H8O2 [1][2][3][4][5]

Molecular Weight 148.16 g/mol [1][2][3][4][5]

Melting Point 140 °C [3]

Boiling Point 309.4 ± 17.0 °C (Predicted) [3]

Density 1.174 ± 0.06 g/cm³ (Predicted) [3]

Water Solubility
Slightly soluble; 2.17 g/L

(Predicted)
[1][6]

pKa (Strongest Acidic) 9.05 - 9.59 (Predicted) [3][6]

Appearance Neat [2][4]

Stability Light Sensitive [2]

Storage Temperature -20°C [3][4]

Experimental Protocols and Data Considerations
The provided physical characteristics are compiled from various chemical suppliers and

databases. The melting point is reported as an exact value, suggesting it is derived from

experimental measurement.[3] However, properties such as boiling point, density, and pKa are

listed as "predicted," indicating they are the result of in silico modeling rather than laboratory

experimentation.[3][6] The water solubility is described qualitatively as "slightly soluble" and

also given as a predicted value.[1][6]

For rigorous research and drug development, it is recommended that these predicted values be

experimentally verified. Standard experimental protocols for determining these properties would

include:

Melting Point: Differential Scanning Calorimetry (DSC) or a standard melting point apparatus.

Boiling Point: Ebulliometry or distillation-based methods, though challenging for a high-

boiling, potentially sensitive compound.
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Solubility: Shake-flask method followed by quantification using High-Performance Liquid

Chromatography (HPLC) or UV-Vis Spectroscopy.

pKa: Potentiometric titration or UV-Vis spectrophotometry.

Detailed, citable experimental protocols for p-Coumaraldehyde specifically were not available

in the initial search. Researchers should refer to standard pharmacopeial or organic chemistry

laboratory manuals for detailed methodologies.

Molecular Structure
To visualize the molecular structure of p-Coumaraldehyde, a 2D diagram has been generated

using the Graphviz DOT language.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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